N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hydroxy group, and an acetamide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-methylphenylamine with chlorosulfonic acid to form the sulfonamide intermediate.
Alkylation: The intermediate is then alkylated with 3-hydroxy-4,4-dimethylpentyl bromide under basic conditions to introduce the hydroxyalkyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the sulfonamide group is known for its antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a precursor for developing new drugs.
Medicine
The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development. Its potential therapeutic applications could include treatments for bacterial infections or other conditions where sulfonamide derivatives are effective.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects likely involves interactions with enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Acetaminophen: Contains an acetamide group but lacks the sulfonamide and hydroxyalkyl groups.
Uniqueness
N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it more versatile compared to simpler sulfonamides or acetamides.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific fields. Its synthesis, reactivity, and applications highlight its importance as a valuable chemical entity for further research and development.
Properties
IUPAC Name |
N-[4-[(3-hydroxy-4,4-dimethylpentyl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-11-10-13(18-12(2)19)6-7-14(11)23(21,22)17-9-8-15(20)16(3,4)5/h6-7,10,15,17,20H,8-9H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSJTGETIKPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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